N-(Perfluoro-1-octanesulfonyl)Glycine
Overview
Description
N-(Perfluoro-1-octanesulfonyl)Glycine is a synthetic organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their multiple fluorine atoms attached to alkyl chains, which confer unique properties such as resistance to water, heat, stains, and grease . This compound is a monocarboxylic acid with a heptadecafluorooctyl group at the sulfur atom .
Scientific Research Applications
N-(Perfluoro-1-octanesulfonyl)Glycine has several scientific research applications:
Safety and Hazards
Exposure to PFASs, including Perfluorooctane sulfonamidoacetic acid, has been linked to a number of health risks. These include changes in liver enzymes, decreased vaccine response in children, increased risk of high blood pressure or pre-eclampsia in pregnant women, small decreases in infant birth weights, and increased risk of kidney or testicular cancer .
Future Directions
The future of PFASs, including Perfluorooctane sulfonamidoacetic acid, is likely to involve stricter regulations and efforts to find safer alternatives . There is also a need for more in-depth toxicity assessments and the development of more effective surveillance, prevention, and treatment strategies .
Preparation Methods
The synthesis of perfluorooctane sulfonamidoacetic acid typically involves the reaction of perfluorooctane sulfonamide with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide group attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(Perfluoro-1-octanesulfonyl)Glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctane sulfonic acid.
Reduction: Reduction reactions may lead to the formation of perfluorooctane sulfonamide.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of perfluorooctane sulfonamidoacetic acid involves its interaction with various molecular targets and pathways. It can induce oxidative stress, disturb signaling pathways, and affect lipid metabolism . These interactions can lead to adverse health effects, including cardiovascular toxicity, hypertension, and dyslipidemia .
Comparison with Similar Compounds
N-(Perfluoro-1-octanesulfonyl)Glycine is similar to other PFAS compounds such as perfluorooctane sulfonic acid, perfluorooctanoic acid, and perfluorohexane sulfonic acid . it is unique in its specific structure and the presence of the sulfonamidoacetic acid group, which confers distinct chemical and biological properties . Other similar compounds include:
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorooctanoic acid (PFOA)
- Perfluorohexane sulfonic acid (PFHxS)
- N-ethyl perfluorooctane sulfonamidoacetic acid (N-EtFOSAA)
- N-methyl perfluorooctane sulfonamidoacetic acid (N-MeFOSAA) .
These compounds share similar properties but differ in their specific chemical structures and applications.
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F17NO4S/c11-3(12,5(15,16)7(19,20)9(23,24)25)4(13,14)6(17,18)8(21,22)10(26,27)33(31,32)28-1-2(29)30/h28H,1H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLOUUCBACYHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2NHCH2COOH, C10H4F17NO4S | |
Record name | FOSAA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440941 | |
Record name | N-[(Perfluorooctyl)sulfonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-24-8 | |
Record name | N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)sulfonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2806-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Perfluorooctyl)sulfonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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